molecular formula C12H18FN B13268057 Butyl[(4-fluoro-3-methylphenyl)methyl]amine

Butyl[(4-fluoro-3-methylphenyl)methyl]amine

Cat. No.: B13268057
M. Wt: 195.28 g/mol
InChI Key: DRBXFRQPMIVENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl[(4-fluoro-3-methylphenyl)methyl]amine is a synthetic amine compound supplied for research and development purposes. This product is provided "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use. Compounds featuring the 4-fluoro-3-methylphenyl motif are of significant interest in medicinal chemistry and chemical biology research. While the specific applications of this compound are still being explored, recent studies highlight the potential of this structural framework. Notably, derivatives containing the 4-fluoro-3-methylphenyl group have been identified as potent antioxidant agents and effective lipoxygenase (LOX) enzyme inhibitors . One study identified a compound bearing this motif as a particularly balanced and potent antioxidant, exhibiting strong lipid peroxidation inhibition and exceptional hydroxyl radical scavenging activity . This suggests potential research applications for this compound as a building block in developing novel therapeutic candidates for conditions involving oxidative stress, such as neurological disorders, or as a precursor for synthesizing more complex enzyme inhibitors . Researchers can utilize this chemical as a versatile intermediate to create libraries of molecules for high-throughput screening in drug discovery programs.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C12H18FN/c1-3-4-7-14-9-11-5-6-12(13)10(2)8-11/h5-6,8,14H,3-4,7,9H2,1-2H3

InChI Key

DRBXFRQPMIVENB-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)F)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of Butyl[(4-fluoro-3-methylphenyl)methyl]amine typically involves the formation of the benzylamine core followed by alkylation or reductive amination steps to introduce the butylamine side chain. The key synthetic challenge is the selective amination of the fluorinated methylphenyl derivative without affecting the fluoro substituent.

Method 1: Reductive Amination of 4-Fluoro-3-methylbenzaldehyde with Butylamine

One common approach is the reductive amination of 4-fluoro-3-methylbenzaldehyde with butylamine under mild reducing conditions. This involves:

  • Step 1: Condensation of 4-fluoro-3-methylbenzaldehyde with butylamine to form the corresponding imine intermediate.
  • Step 2: Reduction of the imine to the secondary amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

This method is favored due to its straightforwardness and high yield, preserving the fluoro substituent and avoiding over-alkylation.

Reagent/Condition Yield (%) Notes
4-fluoro-3-methylbenzaldehyde + butylamine + NaBH3CN 75-85% Mild conditions, good selectivity
Solvent: Methanol or dichloromethane Reaction at room temperature

Method 2: Nucleophilic Substitution on 4-Fluoro-3-methylbenzyl Halide

Another route is the nucleophilic substitution of a benzyl halide derivative:

  • Step 1: Synthesis of 4-fluoro-3-methylbenzyl chloride or bromide by halogenation of the corresponding toluene derivative.
  • Step 2: Reaction of the benzyl halide with butylamine under nucleophilic substitution conditions to yield the target amine.

This method requires careful control to avoid side reactions such as elimination or over-alkylation.

Reagent/Condition Yield (%) Notes
4-fluoro-3-methylbenzyl chloride + butylamine 60-70% Requires dry solvent, often acetonitrile or DMF
Temperature: 50-80 °C Longer reaction times may be needed

Method 3: Catalytic Hydrogenation of Nitro Precursors

A less common but viable method involves:

  • Step 1: Synthesis of 4-fluoro-3-methylnitrobenzene.
  • Step 2: Catalytic hydrogenation (e.g., Pd/C catalyst under H2 atmosphere) to reduce the nitro group to an amine.
  • Step 3: Subsequent alkylation with butyl bromide or butyl tosylate to introduce the butylamine moiety.

This method is more complex and requires multiple steps but can be useful when starting from nitroaromatic precursors.

Reagent/Condition Yield (%) Notes
Pd/C, H2, ethanol, room temp 80-90% Efficient nitro reduction
Alkylation with butyl bromide + base 65-75% Requires base like K2CO3 or NaH

3 Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Advantages Disadvantages
Reductive Amination 4-fluoro-3-methylbenzaldehyde + butylamine NaBH3CN or NaBH(OAc)3, mild solvents 75-85 High selectivity, mild conditions Requires aldehyde precursor
Nucleophilic Substitution 4-fluoro-3-methylbenzyl halide + butylamine Dry solvent, heat 60-70 Direct substitution Possible side reactions
Catalytic Hydrogenation + Alkylation 4-fluoro-3-methylnitrobenzene + butyl halide Pd/C catalyst, H2, base for alkylation 65-90 Starting from nitro compound Multi-step, longer synthesis time

Chemical Reactions Analysis

Types of Reactions

Butyl[(4-fluoro-3-methylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines or hydrocarbons.

Scientific Research Applications

Butyl[(4-fluoro-3-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl[(4-fluoro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Comparison with Structurally Similar Amines

Compound Name Molecular Formula Molecular Weight Substituents (Aromatic Ring) Key Properties/Activities References
Butyl[(4-fluoro-3-methylphenyl)methyl]amine C₁₂H₁₈FN 195.28 4-F, 3-CH₃ N/A (inferred high lipophilicity) [7,9]
(4-Bromo-3-fluorophenyl)methylamine C₁₁H₁₅BrFN 260.15 4-Br, 3-F Increased halogenated steric bulk [9]
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine C₁₄H₁₅FN₂O 246.28 4-F, 3-OCH₃ Enhanced polarity due to methoxy group [8]
Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine C₁₈H₂₁NO 267.37 4-OCH₃ Homoallylic amine (synthetic utility) [2]
Key Observations:
  • Substituent Effects: The 4-fluoro-3-methyl substitution in the target compound balances lipophilicity and electronic effects.
  • Conformational Analysis : Crystal structures of related fluorophenyl compounds (e.g., 2-(4-fluoro-3-methylphenyl)-1,3,4-oxadiazole in –6) reveal planar aromatic systems with dihedral angles <15° between rings, suggesting similar rigidity in the benzylamine scaffold .

Biological Activity

Butyl[(4-fluoro-3-methylphenyl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H16_{16}F1_1N, with a molecular weight of approximately 197.26 g/mol. The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its unique chemical properties, influencing its biological activity.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformations, leading to changes in cellular signaling pathways and biochemical processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. These studies suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
  • Antimicrobial Properties : The compound has demonstrated potential antibacterial and antifungal activities. It may inhibit the growth of certain bacterial strains by interfering with their cell wall synthesis or protein function, making it a candidate for further investigation as a pharmaceutical agent.
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic processes. This property can be crucial in developing therapeutic agents targeting specific diseases .

Comparative Analysis with Similar Compounds

Below is a comparison table highlighting the biological activities of this compound and similar compounds:

Compound NameAnticancer ActivityAntibacterial ActivityEnzyme Inhibition
This compoundModerateYesPossible
N-(4-fluoro-3-methylphenyl)thian-4-amineHighYesYes
4-Fluoro-3-methylbenzylamineLowModerateNo

Case Studies and Research Findings

  • Anticancer Studies : A study examining the cytotoxic effects of similar Mannich bases revealed that compounds with structural similarities to this compound exhibited cytotoxicity 2.5 to 5.2 times higher than standard anticancer drugs like 5-fluorouracil against human colon cancer cell lines .
  • Molecular Docking Studies : Molecular docking simulations have shown that this compound can effectively bind to active sites of target enzymes, suggesting its potential as a lead compound for drug development aimed at specific diseases .

Q & A

Q. What are the standard synthetic routes for Butyl[(4-fluoro-3-methylphenyl)methyl]amine, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution, where 4-fluoro-3-methylbenzyl chloride reacts with butylamine in the presence of a base (e.g., K₂CO₃ or NaOH) under reflux conditions. Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) are critical to minimize side reactions. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity. Industrial-scale methods may employ continuous flow reactors to enhance yield and reproducibility .

Q. What physicochemical properties are critical for characterizing this compound?

Key properties include molecular weight (calculated as 209.3 g/mol), logP (~3.2, indicating moderate lipophilicity), and solubility profiles (soluble in polar aprotic solvents like DMSO, sparingly soluble in water). Melting/boiling points and pKa (estimated ~9.5 for the amine group) should be experimentally determined via DSC, TGA, and potentiometric titration. NMR (¹H/¹³C) and HRMS are essential for structural validation .

Q. Which analytical techniques are recommended for purity assessment and structural elucidation?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients coupled with ESI-MS detect impurities down to 0.1%.
  • NMR Spectroscopy : ¹H NMR (δ 0.9–1.6 ppm for butyl chain; δ 6.8–7.2 ppm for aromatic protons) and ¹³C NMR confirm substituent positions.
  • X-ray crystallography (if crystalline): Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Advanced Research Questions

Q. How does the butyl substituent influence reactivity in oxidation and reduction reactions compared to methyl analogs?

The butyl group’s electron-donating nature decreases oxidation susceptibility relative to methyl analogs. Oxidation with KMnO₄/CrO₃ yields aldehydes/ketones at slower rates, while reduction with LiAlH₄ may require higher temperatures (50–70°C) to achieve primary amines. Steric hindrance from the butyl chain also affects nucleophilic substitution kinetics, as shown in comparative Hammett studies .

Q. What pharmacological targets are associated with this compound, and how are binding affinities measured?

The compound interacts with GPCRs (e.g., serotonin 5-HT₁A receptors) and inhibits enzymes like monoamine oxidase (MAO). Binding assays use radiolabeled ligands (e.g., [³H]-WAY-100635) in transfected HEK293 cells, with IC₅₀ values determined via competitive inhibition curves. Enzymatic activity is quantified fluorometrically using kynuramine as a substrate for MAO-A/MAO-B .

Q. How do structural modifications (e.g., fluorine position, alkyl chain length) impact biological activity in SAR studies?

  • Fluorine at C4 : Enhances metabolic stability and receptor binding via hydrophobic and electronegative effects.
  • Butyl vs. Methyl : Extending the alkyl chain increases lipophilicity (logP +1.2), improving blood-brain barrier penetration but reducing aqueous solubility. Comparative IC₅₀ data (e.g., MAO inhibition: butyl derivative IC₅₀ = 120 nM vs. methyl analog IC₅₀ = 450 nM) highlight chain-length-dependent efficacy .

Q. What methodologies assess the environmental fate of this compound in ecological risk studies?

  • Biodegradation : OECD 301F tests with activated sludge measure half-life (t₁/₂) under aerobic conditions.
  • Partitioning : Octanol-water (logP) and soil adsorption (Kd) coefficients predict bioaccumulation and mobility.
  • Transformation Products : LC-QTOF-MS identifies metabolites (e.g., hydroxylated or dealkylated derivatives) in simulated sunlight/photolysis experiments .

Q. How can contradictory data in enzymatic inhibition studies be resolved?

Discrepancies in IC₅₀ values (e.g., MAO-A vs. MAO-B selectivity) may arise from assay conditions (pH, co-solvents) or enzyme source (recombinant vs. tissue-derived). Standardization using reference inhibitors (e.g., clorgyline for MAO-A) and orthogonal assays (e.g., amplex red for H₂O₂ detection) improves reproducibility. Molecular docking simulations further clarify binding mode variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.